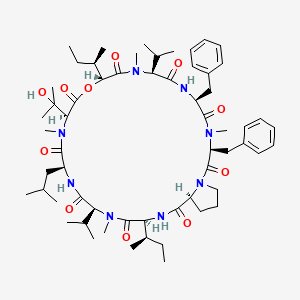

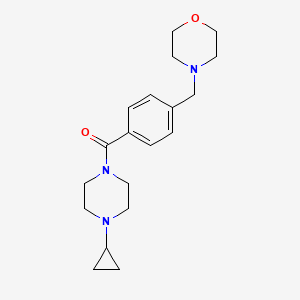

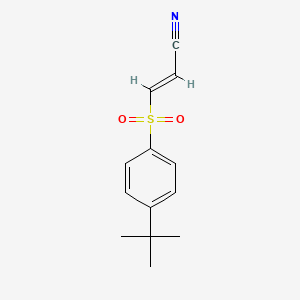

![molecular formula C15H16N2OS2 B1667834 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-80-9](/img/structure/B1667834.png)

3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

The compound “3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of organic compounds known as thienopyrimidinones . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidin-4-one . The thiophene is a five-membered aromatic ring with one sulfur atom . The pyrimidin-4-one is a six-membered ring with two nitrogen atoms and a ketone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidin-4-one, with a phenyl group and a propylthio group attached at the 3rd and 2nd positions respectively . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions at the thiophene ring . They can also undergo nucleophilic substitution reactions at the carbonyl group of the pyrimidin-4-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, thienopyrimidinones are stable under normal conditions . They are likely to be soluble in organic solvents and have low solubility in water .Wissenschaftliche Forschungsanwendungen

Inhibition of Phosphodiesterase 11 (PDE11)

BC11-38 is a potent and selective inhibitor of PDE11 . It displays IC50 values of less than 330 nM for PDE11 and a greater than 100-fold selectivity for PDE11 relative to other PDE isozymes .

Regulation of Intracellular Signaling

The small-molecule BC11-38 is involved in the regulation of intracellular signaling. It catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .

Increase in cAMP Levels

Treatment with BC11-38 results in increased cAMP levels . This increase in cAMP levels can have various effects on cellular processes, including cell proliferation, differentiation, and apoptosis .

Activation of Protein Kinase A (PKA)

BC11-38 treatment results in increased cAMP-dependent protein kinase (PKA) activity . PKA is a key enzyme in the cAMP signaling pathway, and its activation can lead to various cellular responses .

Production of Cortisol

BC11-38 treatment of human adrenocortical cells results in increased cortisol production . This suggests that BC11-38 could potentially be used in the treatment of conditions related to cortisol production .

Potential Therapeutic Target for Renal Insufficiency

At the time of its identification, BC11-38 was thought of as a potential therapeutic target for the treatment of renal insufficiency .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

BC11-38, also known as 3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, is a potent, selective, and biologically active inhibitor of Phosphodiesterase 11 (PDE11) . PDE11 is an enzyme that catalyzes the hydrolysis of the second messengers cyclic guanosine 3’, 5’-monophosphate (cGMP) and cyclic AMP (cAMP) in intracellular signaling regulation .

Mode of Action

BC11-38 interacts with PDE11 and inhibits its activity. This inhibition results in an increase in the levels of cAMP . The compound displays IC50 values of less than 330 nM for PDE11, indicating its high potency .

Biochemical Pathways

The inhibition of PDE11 by BC11-38 leads to elevated cAMP levels . This increase in cAMP levels triggers PKA-mediated ATF-1 phosphorylation . ATF-1 is a transcription factor that regulates gene expression in response to changes in intracellular cAMP levels.

Result of Action

The increase in cAMP levels and the subsequent PKA-mediated ATF-1 phosphorylation lead to an increase in cortisol production in H295R cells . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress.

Action Environment

The action of BC11-38 can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and humidity. BC11-38 is stable for 24 months when stored in a lyophilized form at room temperature . Once in solution, it should be stored at -20ºC and used within 3 months to prevent loss of potency .

Eigenschaften

IUPAC Name |

3-phenyl-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNDCCKFNWDQGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

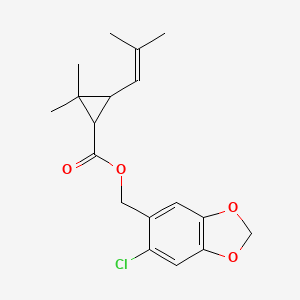

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)